molecular formula C21H17NO3 B11609189 N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide

Cat. No.: B11609189
M. Wt: 331.4 g/mol
InChI Key: NLYDRXJGDCFZFQ-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds containing a furan ring fused to two benzene rings. This specific compound is characterized by the presence of a methoxy group at the 2-position of the dibenzofuran ring and a methylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide typically involves the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Benzamide Moiety: The final step involves the formation of the amide bond between the dibenzofuran derivative and 4-methylbenzoic acid. This can be achieved through condensation reactions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The methoxy and amide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where dibenzofuran derivatives have shown promise.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide is unique due to its specific structural features, such as the methoxy group at the 2-position and the 4-methylbenzamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-4-methylbenzamide

InChI

InChI=1S/C21H17NO3/c1-13-7-9-14(10-8-13)21(23)22-17-12-19-16(11-20(17)24-2)15-5-3-4-6-18(15)25-19/h3-12H,1-2H3,(H,22,23)

InChI Key

NLYDRXJGDCFZFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Origin of Product

United States

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